N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

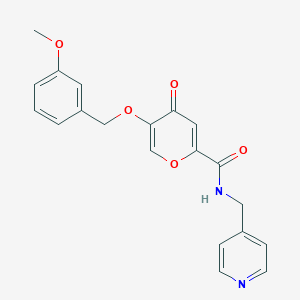

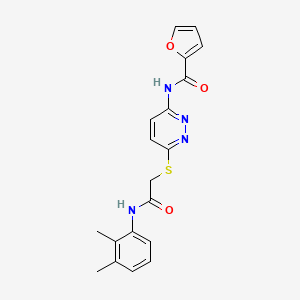

“N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also has an amine (-NH2) group and two phenyl groups attached to the thiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The phenyl groups could be introduced through electrophilic aromatic substitution reactions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar thiazole ring, with the phenyl groups likely adding significant conjugation and potentially impacting the compound’s reactivity and spectral properties .Chemical Reactions Analysis

As an organic compound containing a thiazole ring and an amine group, this compound could participate in a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions or could be protonated under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds with amine groups can form hydrogen bonds, which could impact their solubility and boiling points .Aplicaciones Científicas De Investigación

Optoelectronic Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research has shown that quinazoline and pyrimidine derivatives, which are structurally related to the thiazole compound , have been extensively investigated for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporation of such heterocyclic fragments into π-extended conjugated systems has been highlighted as valuable for creating novel optoelectronic materials, indicating a possible area of application for N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine derivatives as well (Lipunova et al., 2018).

Medicinal Chemistry and Biological Activities

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : In the realm of medicinal chemistry, the fusion of thio)urea and benzothiazole groups has yielded compounds with a broad spectrum of biological activities. This includes potential therapeutic agents with applications in treating rheumatoid arthritis and systemic lupus erythematosus, as well as fungicides and herbicides. The review covers chemical aspects of these compounds as potential therapeutic agents and their pharmacological activities, suggesting that derivatives of this compound could also possess significant biological properties (Rosales-Hernández et al., 2022).

Synthetic Methodologies

POCl3 Mediated Syntheses of Benzofused Thiazole Derivatives : Research focused on the synthesis of benzofused thiazole derivatives has revealed their potential as antioxidant and anti-inflammatory agents. This work underlines the synthetic versatility and the significant bioactive potential of thiazole derivatives, suggesting that similar methodologies could be applied to synthesize and explore the activities of this compound related compounds (Raut et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-7-17(8-4-1)15-23-22-24-21(16-25-22)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14,16H,15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQJYGGXRHPXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2722324.png)

![(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2722326.png)

![N-(2-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2722327.png)

![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)

![2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2722336.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)

![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)